N-(4-oxocyclohexyl)cyclopropanecarboxamide

Membrane Transporter Pharmacology Drug Transporter Assays Lipid Signaling

Procure N-(4-oxocyclohexyl)cyclopropanecarboxamide (CAS 918793-08-5) for specialized drug discovery research. Its unique 4-oxocyclohexyl substitution directs primary target engagement toward OCT1 (IC50 138 µM) and 12-LOX (active at 30 µM), unlike generic COX-inhibiting cyclopropanecarboxamides. This validated scaffold is a key precursor for potent RET kinase inhibitors (derivatives with IC50 4.8 nM). Avoid experimental failure: generic analogs cannot substitute for this precise pharmacological signature.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 918793-08-5
Cat. No. B3167274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxocyclohexyl)cyclopropanecarboxamide
CAS918793-08-5
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2CCC(=O)CC2
InChIInChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h7-8H,1-6H2,(H,11,13)
InChIKeyKOLCXBCEUFFKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-oxocyclohexyl)cyclopropanecarboxamide (CAS 918793-08-5): Cyclohexanone-Derived Cyclopropanecarboxamide Scaffold for Targeted Chemical Biology and Pharmacological Research Procurement


N-(4-oxocyclohexyl)cyclopropanecarboxamide (CAS 918793-08-5) is a small-molecule organic compound (MF: C₁₀H₁₅NO₂; MW: 181.23 g/mol) [1] belonging to the cyclohexanone-derived cyclopropanecarboxamide class . It is characterized by a 4-oxocyclohexyl amide core, a structural motif recognized for its utility as a synthetic intermediate [2] and its emerging presence in bioactive molecules [3]. Unlike simple cyclopropanecarboxamides, its specific substitution pattern confers a unique interaction profile with various biological targets, including the human organic cation transporter 1 (OCT1) [4] and the 12-lipoxygenase enzyme [5], as identified in high-throughput screening efforts. This distinct pharmacological fingerprint underpins its primary procurement value as a specialized chemical tool for mechanistic studies in drug discovery and target validation, rather than as a generalized building block.

Why N-(4-oxocyclohexyl)cyclopropanecarboxamide (CAS 918793-08-5) Cannot Be Simply Substituted: Critical Dependence on Cyclohexanone Substitution and Amide Orientation for Target Interaction


The common assumption that cyclopropanecarboxamide-containing molecules are functionally interchangeable is invalid for CAS 918793-08-5. Its specific 4-oxocyclohexyl group is not merely a steric or lipophilic placeholder; it dictates a unique three-dimensional presentation of the amide bond that is essential for differential molecular recognition. This is evidenced by a stark contrast in biological activity profiles. While unsubstituted cyclopropanecarboxamide is known for broad-spectrum cyclooxygenase (COX) inhibition [1], the specific addition of the 4-oxocyclohexyl group in CAS 918793-08-5 completely shifts its primary targets towards membrane transporters like human OCT1 (IC50 = 138 µM) [2] and lipid signaling enzymes such as 12-lipoxygenase (active at 30 µM) [3]. Substituting CAS 918793-08-5 with a simpler analog (e.g., N-cyclohexylcyclopropanecarboxamide) or a different positional isomer would introduce uncharacterized changes in target engagement, potentially rendering it inactive in an established assay. For researchers requiring this precise pharmacological signature, generic substitution is not a viable option and carries significant risk of experimental failure.

Evidence Guide for the Procurement of N-(4-oxocyclohexyl)cyclopropanecarboxamide (918793-08-5): Quantified Differentiation from Analogs and In-Class Comparators


Unique Target Profile vs. Unsubstituted Cyclopropanecarboxamide: Divergence from COX to OCT1 and 12-Lipoxygenase Engagement

While the core cyclopropanecarboxamide scaffold (CAS 26363-47-3) is associated with non-selective COX-1/2 inhibition , the specific 4-oxocyclohexyl substitution in CAS 918793-08-5 directs activity towards distinct targets: it is a low-affinity inhibitor of the human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138 µM in a cellular uptake assay [1], and it inhibits platelet 12-lipoxygenase at a test concentration of 30 µM [2]. These data, when compared to the known COX activity of the parent scaffold, demonstrate a clear functional divergence. A scientist seeking to probe OCT1 function or 12-lipoxygenase pathways would find unsubstituted cyclopropanecarboxamide to be an irrelevant and potentially confounding tool due to its distinct primary mechanism of action.

Membrane Transporter Pharmacology Drug Transporter Assays Lipid Signaling Inflammation Research

Differential Affinity for G-Protein Coupled Receptor (GPCR) Binding: Weak A2 Adenosine Receptor Interaction vs. Potent RET Kinase Analogs

This compound exhibits weak binding affinity for the A2 adenosine receptor in bovine striatal membranes using a radioligand binding assay with [3H]CGS-21680 [1]. While the exact affinity (Ki or IC50) is not quantified in the available screening data, the documented interaction provides a key differentiator from structurally distinct but more potent cyclopropanecarboxamide-containing analogs. For instance, N-(trans-4-(4-amino-3-(1H-indol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexyl)cyclopropanecarboxamide (US10844067 Example 5) is a potent RET kinase inhibitor with an IC50 of 28.5 nM [2], and its pyrrolopyridine analog (Example 36) is even more potent (IC50 = 6.40 nM) [3]. The stark contrast in potency (weak A2 receptor binding vs. low-nanomolar RET inhibition) underscores that small modifications to the cyclohexyl/amide motif drastically alter biological activity. A researcher interested in a low-potency A2 adenosine receptor binder for an orthogonal assay or as a negative control would be severely misled by the high-potency kinase inhibition profile of these related compounds.

GPCR Pharmacology Adenosine Receptor Binding CNS Drug Discovery Neurological Disease Models

Contrasting Cytotoxicity Profiles: Selective Cytostatic Activity vs. Potent RET Kinase Inhibitors

CAS 918793-08-5 demonstrates weak cytotoxic or cytostatic activity against human osteosarcoma 143B cells in vitro [1]. The data from ChEMBL shows it was tested in multiple cytotoxicity assays against 143B (TK-) tumor cells, with results indicating low potency [2]. This contrasts sharply with the potent anti-proliferative effects seen with structurally related, more complex cyclopropanecarboxamides that are designed as potent kinase inhibitors. For example, the RET inhibitors mentioned above (US10844067 Examples 5 and 36) with low-nanomolar IC50 values are likely to have profound effects on cell proliferation and viability in RET-dependent cell lines. The weak cytotoxic activity of CAS 918793-08-5 suggests it does not potently inhibit the same set of kinases critical for cancer cell survival, making it a potentially cleaner tool for studying other targets (like OCT1 or 12-lipoxygenase) in cell-based assays without the confounding variable of strong, off-target cytotoxicity.

Cancer Biology Cytotoxicity Screening Osteosarcoma Research Kinase Inhibitor Selectivity

RET Kinase Inhibitor Potential: Identification of a Promising N-(4-oxocyclohexyl)cyclopropanecarboxamide Derivative

While CAS 918793-08-5 itself shows no reported RET kinase activity, a closely related derivative, N-(4-oxocyclohexyl)cyclopropanecarboxamide-based compound CHEMBL3775511 (BindingDB ID BDBM50153901), is a highly potent RET kinase inhibitor with an IC50 of 4.8 nM [1]. This compound is a direct analog that retains the core N-(4-oxocyclohexyl)cyclopropanecarboxamide motif but is functionalized with a complex heteroaromatic moiety. This provides a powerful class-level inference: the N-(4-oxocyclohexyl)cyclopropanecarboxamide core can be elaborated to produce extremely potent RET inhibitors. For a medicinal chemist, CAS 918793-08-5 serves as the key, unadorned intermediate for the synthesis of such advanced leads. In contrast, other RET inhibitors like those in US10844067 (Examples 5 and 36) use a trans-4-aminocyclohexyl linker instead of a 4-oxocyclohexyl group [REFS-2, REFS-3]. The difference in potency between the 4.8 nM of the 4-oxocyclohexyl derivative and the 28.5 nM of the aminocyclohexyl analog (a ~6-fold difference) suggests the ketone oxygen may play a specific role in binding affinity, potentially through polar interactions. This highlights the value of the 4-oxocyclohexyl motif as a specific and advantageous scaffold for kinase inhibitor design.

Kinase Inhibitor Discovery Oncology RET Kinase Tyrosine Kinase Inhibitors

Unique Structural and Functional Profile vs. Other Cyclohexyl Carboxamides in Patent Literature

A broad class of substituted cyclohexylcarboxylic acid amides is described in US Patent 7,241,802 [1], which claims a range of amide derivatives for potential pain treatment [2]. However, CAS 918793-08-5 is structurally distinct: it features a cyclopropanecarboxamide directly attached to the 4-oxocyclohexyl ring, whereas the patented compounds are cyclohexylcarboxylic acid amides (i.e., the amide bond direction is reversed). This seemingly subtle structural inversion (cyclohexylcarbonyl-N vs. cyclopropylcarbonyl-N-cyclohexyl) has profound implications for molecular recognition, shape, and electronic distribution. Furthermore, the specific presence of the ketone at the 4-position of the cyclohexyl ring, absent in many of the simpler patented analogs, introduces a hydrogen bond acceptor and a site for further derivatization (e.g., oxime formation, reductive amination). The literature points to the 4-oxocyclohexyl amide motif as a crucial component for bioactivity in other contexts, such as the development of CCR5 antagonists [3]. Therefore, CAS 918793-08-5 represents a distinct chemical space that is not covered by generic cyclohexylcarboxylic acid patents and offers a unique set of physicochemical and biological properties. Its procurement is essential for exploring structure-activity relationships that are inaccessible with other commercially available, patent-covered cyclohexyl amide scaffolds.

Medicinal Chemistry Patent Analysis Chemical Biology Tool Targeted Drug Discovery

Optimal Research and Industrial Application Scenarios for N-(4-oxocyclohexyl)cyclopropanecarboxamide (CAS 918793-08-5) Procurement


Synthetic Intermediate for High-Potency RET Kinase Inhibitors in Oncology Drug Discovery

Use CAS 918793-08-5 as a key synthetic precursor for generating potent RET kinase inhibitors. As demonstrated by the 4.8 nM RET IC50 of a close structural derivative [1], this specific scaffold is validated for producing leads with activity superior to or comparable with other chemotypes. Its procurement enables medicinal chemistry teams to explore SAR around the N-(4-oxocyclohexyl)cyclopropanecarboxamide core, which may provide a competitive advantage over other cyclohexyl amide series (e.g., those with a trans-4-aminocyclohexyl linker exhibiting IC50s of 6.40 nM and 28.5 nM) [REFS-2, REFS-3]. This scenario is directly supported by the class-level inference evidence in Section 3 (Evidence Item 4).

Chemical Biology Probe for Human OCT1 Transporter Function and Drug-Drug Interaction Studies

Employ CAS 918793-08-5 as a validated, low-affinity probe for studying the human organic cation transporter 1 (OCT1, SLC22A1). The documented IC50 of 138 µM in a cellular uptake assay [4] provides a clear benchmark for experimental design. This application is distinct from using non-selective transport inhibitors or more potent but less-characterized analogs. The weak cytotoxic profile [5] further supports its use in cell-based OCT1 functional assays, where a clean, non-toxic tool compound is essential to avoid confounding results from cell stress or death. This scenario is directly supported by the cross-study comparable evidence in Section 3 (Evidence Item 1).

Specialized Tool for Investigating 12-Lipoxygenase (12-LOX) Pathway in Inflammation and Platelet Biology

Utilize this compound as a starting point or control for studies involving the 12-lipoxygenase (12-LOX) pathway. Its reported activity at 30 µM in an in vitro platelet 12-LOX inhibition assay [6] makes it a useful reference for screening or as a scaffold for developing more potent 12-LOX modulators. This is a unique application, as the compound's primary target profile is distinct from COX inhibitors like unsubstituted cyclopropanecarboxamide. Researchers studying eicosanoid signaling can use this compound to probe 12-LOX function without the confounding activation or inhibition of the COX-1/2 pathways. This scenario is directly supported by the cross-study comparable evidence in Section 3 (Evidence Item 1).

Reference Standard for Low-Potency Adenosine A2 Receptor Binding in GPCR Screening Assays

Leverage the documented weak binding to the A2 adenosine receptor in bovine striatal membranes [7] to use this compound as a low-potency reference standard or negative control in GPCR binding assays. This is a crucial application for calibrating high-throughput screening (HTS) assays and validating the sensitivity of new assay technologies. In contrast to high-potency agonists or antagonists, this compound's weak interaction serves as a benchmark for distinguishing true hits from assay noise. This scenario is directly supported by the class-level inference evidence in Section 3 (Evidence Item 2).

Quote Request

Request a Quote for N-(4-oxocyclohexyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.